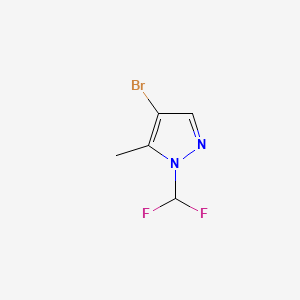

4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole

描述

4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole is a halogenated pyrazole derivative with the molecular formula C₆H₆BrF₂N₂ and molecular weight 223.03 g/mol. This compound features a bromine atom at the 4-position, a difluoromethyl group at the 1-position, and a methyl group at the 5-position on the pyrazole ring. Pyrazole derivatives are widely explored in agrochemical and pharmaceutical research due to their tunable electronic and steric properties, which influence reactivity, stability, and biological activity .

Key physicochemical properties (predicted):

属性

IUPAC Name |

4-bromo-1-(difluoromethyl)-5-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrF2N2/c1-3-4(6)2-9-10(3)5(7)8/h2,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHCIVMPLSTCOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679563 | |

| Record name | 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243250-04-5 | |

| Record name | 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Step 1: Halogenation of N-Methyl-3-Aminopyrazole

N-Methyl-3-aminopyrazole undergoes electrophilic substitution with bromine or iodine in ethanol at 0–15°C. Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 0–15°C |

| Solvent | Ethanol |

| Halogen Equivalents | 0.99 eq Br₂ |

| Quenching Agent | 30% NaOH |

| Yield | 89.4% (GC) |

The reaction produces 4-bromo-1-methyl-1H-pyrazol-3-amine, confirmed by (CDCl₃): δ 7.41 (s, 1H), 5.90 (s, 2H), 3.82 (s, 3H).

Step 2: Diazotization and Difluoromethyl Coupling

The halogenated intermediate is diazotized using NaNO₂ in HCl at −5°C, followed by coupling with potassium difluoromethyl trifluoroborate (KDFMTFB) in acetonitrile with Cu₂O catalysis:

| Parameter | Value |

|---|---|

| Diazotization Temp. | −5–5°C |

| Coupling Catalyst | Cu₂O (0.05 eq) |

| Reaction Temp. | 35–50°C |

| Yield | 88.2% (HPLC) |

This step yields 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole, characterized by (DMSO-d₆): δ 8.33 (s, 1H), 7.19 (t, 1H), 3.89 (s, 3H).

Step 3: Grignard Exchange and Carboxylation

A Grignard reagent (e.g., iPrMgCl) exchanges the bromine atom, followed by carboxylation with CO₂:

| Parameter | Value |

|---|---|

| Grignard Reagent | iPrMgCl (1.2 eq) |

| Carboxylation Temp. | −78°C to RT |

| Final Product Purity | >99.5% (HPLC) |

The final product, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is obtained after recrystallization.

Alternative Pyrazole Functionalization Strategies

While less directly described for this specific compound, VulcanChem highlights general pyrazole synthesis routes applicable to 4-bromo derivatives:

Condensation of Hydrazines with 1,3-Dicarbonyl Compounds

Hydrazines react with diketones or ketoesters to form pyrazole cores. For brominated derivatives, post-synthetic bromination is required. Limitations include poor regioselectivity and isomer formation.

Direct Electrophilic Bromination

Bromine or N-bromosuccinimide (NBS) can brominate pre-formed pyrazoles. However, this method struggles with positional selectivity for 4-bromo isomers, often requiring directing groups.

Critical Analysis of Methodologies

Yield and Scalability

The patent method outperforms alternatives with a 64% overall yield, compared to <50% for traditional routes. Scalability is enhanced by:

Purity and Isomer Control

HPLC analyses confirm >99.5% purity for the patent route, whereas electrophilic bromination often yields 85–90% purity due to 5-bromo byproducts.

Industrial Applicability and Modifications

科学研究应用

This compound has been investigated for its biological activities, particularly in enzyme inhibition, antifungal properties, and potential therapeutic applications.

Enzyme Inhibition

Research indicates that 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole acts as an inhibitor for specific enzymes, which can have implications for drug development. The mechanism of action typically involves binding to active or allosteric sites on target enzymes, modulating their activity. This property is particularly relevant in the development of treatments for diseases where enzyme dysregulation is a factor.

Antifungal Properties

A notable application of this compound is in the synthesis of antifungal agents. For instance, it has been used to create derivatives that exhibit significant antifungal activity against Candida albicans, an opportunistic fungal pathogen. The synthesized compounds demonstrated enhanced efficacy compared to existing treatments, showcasing the potential of this compound in combating fungal infections .

Agrochemical Applications

The compound's lipophilicity and stability make it suitable for use in agrochemicals. Studies have shown that derivatives of this compound can effectively inhibit the growth of various phytopathogenic fungi, providing a promising avenue for developing new fungicides .

Case Study 1: Synthesis and Antifungal Activity

A study focused on synthesizing novel derivatives from this compound revealed that certain analogues exhibited higher antifungal activity against several fungi compared to established fungicides like boscalid. The research employed quantitative structure–activity relationship (QSAR) modeling to predict bioactivity based on structural features .

| Compound | Activity Against Fungi | EC50 (µg/mL) |

|---|---|---|

| Compound A | Colletotrichum orbiculare | 5.50 |

| Compound B | Rhizoctonia solani | 14.40 |

| Compound C | Phytophthora infestans | 75.54 |

Case Study 2: Mechanistic Studies

In vitro studies have demonstrated that this compound derivatives inhibit pro-inflammatory cytokines, suggesting potential applications in anti-inflammatory therapies. The mechanisms involve modulation of signaling pathways associated with inflammation .

作用机制

The mechanism of action of 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity to the target.

相似化合物的比较

Substituent Position and Electronic Effects

The table below compares 4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole with analogs differing in substituent type, position, and electronic effects:

Key Research Findings

- Crystallography : Derivatives like 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole have been structurally characterized using SHELX software, revealing dihedral angles between pyrazole and aryl rings (e.g., 74.91°) that influence packing and stability .

- Docking Studies : AutoDock Vina simulations predict that bromine and difluoromethyl groups enhance binding to cytochrome P450 enzymes, relevant to herbicide metabolism .

生物活性

4-Bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole (C5H5BrF2N2) is a synthetic pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a bromine atom and a difluoromethyl group, which may influence its biological activity. The molecular formula is C5H5BrF2N2, and it has been classified under various chemical properties in databases such as PubChem .

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities. Notably, studies have shown that compounds with similar structures to this compound possess significant antitumor and anti-inflammatory properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds with bromine and chlorine substituents demonstrated enhanced cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these pyrazoles with doxorubicin showed significant synergistic effects, particularly in the MDA-MB-231 cell line .

| Compound | Cell Line Tested | IC50 (μM) | Synergistic Effect with Doxorubicin |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | Yes |

| Other Brominated Pyrazoles | MCF-7 | TBD | Yes |

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazoles have also been extensively studied. A series of substituted pyrazoles were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, with many showing potent COX-2 inhibitory activity. For example, some derivatives exhibited IC50 values as low as 0.02 μM against COX-2, indicating strong anti-inflammatory potential .

| Compound | COX-2 IC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Other Pyrazole Derivatives | 0.02 - 0.04 | High |

The mechanism underlying the biological activity of pyrazoles often involves the modulation of key signaling pathways associated with inflammation and cancer progression. For instance, pyrazoles may inhibit specific kinases or enzymes involved in tumor growth or inflammatory responses.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:

- Breast Cancer Study : In vitro studies involving MDA-MB-231 cells treated with this compound showed significant reductions in cell viability and enhanced apoptosis when combined with doxorubicin.

- Inflammation Model : A carrageenan-induced rat paw edema model demonstrated that certain pyrazole derivatives significantly reduced inflammation compared to control groups, suggesting their potential use as anti-inflammatory agents.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrazole precursors. For example, bromination at the 4-position using N-bromosuccinimide (NBS) under radical conditions, followed by difluoromethylation via reagents like ClCF₂H or BrCF₂H in the presence of a base (e.g., K₂CO₃). Methylation at the 1-position can be achieved using methyl iodide and a phase-transfer catalyst. Optimization includes controlling temperature (0–25°C), solvent selection (e.g., DMF for polar intermediates), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How is the purity and structural integrity of this compound verified in synthetic workflows?

- Methodological Answer : Characterization employs spectroscopic techniques:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., singlet for difluoromethyl at δ ~6.0 ppm in ¹H NMR; coupling constants for CF₂H group).

- LC-MS : To verify molecular weight (e.g., [M+H]+ peak at m/z ~237).

- Elemental Analysis : To validate stoichiometry (C: ~30%, Br: ~33%).

Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What are the key physicochemical properties influencing its reactivity in downstream applications?

- Methodological Answer :

- Electrophilicity : The bromine atom at the 4-position facilitates nucleophilic substitution (e.g., Suzuki couplings).

- Lipophilicity : LogP ~2.1 (calculated), enhanced by the difluoromethyl group, improving membrane permeability in biological assays.

- Thermal Stability : Decomposition temperature >150°C (TGA data), enabling use in high-temperature reactions .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets like succinate dehydrogenase?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with the enzyme’s ubiquinone-binding site. The difluoromethyl group may form hydrophobic interactions with Val-135 and His-99 residues.

- MD Simulations : Assess stability of the ligand-enzyme complex over 100 ns trajectories (AMBER force field).

- Free Energy Calculations : MM-PBSA/GBSA methods to estimate binding energy (ΔG ~-8.2 kcal/mol). Validate with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antifungal vs. inactive results)?

- Methodological Answer :

- Strain-Specificity : Test against diverse fungal strains (e.g., Candida albicans vs. Aspergillus fumigatus) using microdilution assays (CLSI M38/M60 guidelines).

- Metabolic Stability : Evaluate compound degradation in fungal cultures via LC-MS/MS to identify inactive metabolites.

- Synergistic Effects : Combine with azoles (e.g., fluconazole) to assess fractional inhibitory concentration (FIC) indices .

Q. How do substituent modifications (e.g., replacing bromine with chlorine) impact reactivity and bioactivity?

- Methodological Answer :

- Synthetic Comparison : Replace NBS with NCS in bromination steps; monitor yield changes (e.g., Br → Cl reduces yield by ~15% due to lower electrophilicity).

- SAR Analysis : Test derivatives in enzyme inhibition assays. Bromine’s larger atomic radius enhances steric hindrance, increasing selectivity for target binding pockets (IC₅₀ Br: 1.2 μM vs. Cl: 4.7 μM) .

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the role of the difluoromethyl group in oxidative stress induction in fungal cells.

- Cross-Coupling Applications : Explore Pd-catalyzed couplings (e.g., with boronic acids) to generate biaryl derivatives for anticancer screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。